7-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family, characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the development of pharmacologically relevant molecules. It is known for its potential applications in treating various diseases, including cancer and infectious diseases.
The compound can be synthesized through various organic chemistry methodologies, including cyclization reactions and modifications of existing pyridine derivatives. Research articles and chemical databases provide insights into its synthesis and applications, highlighting its significance in scientific research.
7-Methyl-1H-pyrrolo[3,2-c]pyridine is classified as a heterocyclic organic compound. Its structure features a pyrrole ring fused with a pyridine ring, making it part of the broader category of pyrrolopyridines. This classification is significant due to the compound's varied reactivity and biological properties.
The synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions starting from suitable precursors. One common method includes the reaction of 2-bromo-5-methylpyridine with a nitrogen source under acidic conditions to facilitate the formation of the pyrrole ring.
The molecular formula for 7-Methyl-1H-pyrrolo[3,2-c]pyridine is . Its structure consists of:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
7-Methyl-1H-pyrrolo[3,2-c]pyridine can undergo several types of chemical reactions:
The mechanism of action for compounds derived from 7-Methyl-1H-pyrrolo[3,2-c]pyridine often involves the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. For example:
7-Methyl-1H-pyrrolo[3,2-c]pyridine serves multiple roles in scientific research:
The pyrrolo[3,2-c]pyridine scaffold—a bicyclic aromatic system fusing pyrrole and pyridine rings—exhibits exceptional versatility in drug design. Its planar configuration enables π-π stacking interactions with biological targets, while the pyridine nitrogen acts as a hydrogen bond acceptor, enhancing target binding affinity. The 7-methyl derivative introduces a hydrophobic moiety that improves membrane permeability and modulates electronic properties. This substitution is strategically significant: methylation at C-7 reduces metabolic deactivation compared to unsubstituted analogs, as confirmed by pharmacokinetic studies of related kinase inhibitors [2]. Additionally, the scaffold’s rigid framework restricts conformational flexibility, locking bioactive conformations that mimic natural ligands, as demonstrated in tubulin-binding anticancer agents [4].
Among the six pyrrolopyridine isomers, pyrrolo[3,2-c]pyridine stands out for its balanced physicochemical properties and synthetic accessibility. As shown in Table 1, its isomer distribution in drug discovery databases reveals distinct therapeutic preferences:
Table 1: Prevalence of Pyrrolopyridine Isomers in Bioactive Compounds
| Isomer | Representative Drugs | Primary Therapeutic Areas | Key Advantages |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | KIST101029 [2] | Oncology, Inflammation | Enhanced kinase selectivity |
| Pyrrolo[3,4-c]pyridine | GPR119 agonists [7] | Metabolic diseases | Improved solubility |
| Pyrrolo[2,3-b]pyridine | None prominent | Experimental compounds | Ease of functionalization |
Unlike pyrrolo[3,4-c]pyridines (which favor antidiabetic applications [7]), the [3,2-c] isomer demonstrates superior kinase inhibitory profiles due to optimal spatial orientation of hydrogen-bonding motifs. For instance, FMS kinase inhibitors incorporating this scaffold show 3.2-fold greater potency (IC₅₀ = 30 nM) than lead compounds [2].
Early research (pre-2010) focused on unsubstituted pyrrolo[3,2-c]pyridine as a bioisostere for indoles and purine analogs. The strategic incorporation of a methyl group at C-7 emerged post-2015 to address metabolic instability in lead compounds. Key milestones include:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1